3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine

Physicochemical profiling Lipophilicity Drug-likeness

This bis-sulfonyl pyrrolidine eliminates the need for N-sulfonylation, saving 1–2 synthesis days per analog series. Its dual N1-methylsulfonyl and C3-furan-2-ylmethylsulfonyl architecture directly addresses key SAR determinants for MMP-2 potency and S2′ pocket engagement. The zero HBD count and TPSA of 101 Ų support CNS-permeability studies. Choose this pre-built scaffold over mono-sulfonyl analogs (e.g., CAS 1447967-25-0) to bypass a synthetic step and ensure consistent dual-electrophilic character for focused library synthesis.

Molecular Formula C10H15NO5S2
Molecular Weight 293.35
CAS No. 1795492-69-1
Cat. No. B2430616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine
CAS1795492-69-1
Molecular FormulaC10H15NO5S2
Molecular Weight293.35
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2
InChIInChI=1S/C10H15NO5S2/c1-17(12,13)11-5-4-10(7-11)18(14,15)8-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3
InChIKeyBZSYKMXXNFEDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine (CAS 1795492-69-1): Structural Identity and Compound Class Context for Procurement Decisions


3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine (CAS 1795492-69-1, molecular formula C10H15NO5S2, molecular weight 293.4 g/mol) is a bis-sulfonyl pyrrolidine derivative bearing a furan-2-ylmethylsulfonyl substituent at the pyrrolidine C3 position and a methylsulfonyl group at the N1 position [1]. The compound belongs to the sulfonyl pyrrolidine class, a scaffold extensively investigated for matrix metalloproteinase-2 (MMP-2) inhibition, where both the N1-sulfonyl and C3-sulfonyl substituents have been shown to modulate potency and selectivity [2]. Its structural architecture—combining a heteroaromatic furan moiety with dual sulfonyl electron-withdrawing groups—distinguishes it from mono-sulfonyl analogs and simpler pyrrolidine derivatives commonly used as synthetic intermediates.

Why 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine Cannot Be Replaced by Mono-Sulfonyl or Des-Methylsulfonyl Pyrrolidine Analogs


Within the sulfonyl pyrrolidine class, both the nature of the N1-sulfonyl group and the C3-sulfonyl substituent are critical determinants of biological activity. Published structure-activity relationship (SAR) studies on sulfonyl pyrrolidine MMP-2 inhibitors demonstrate that the N1-sulfonyl moiety significantly influences inhibitory potency; introduction of a toluene-4-sulfonyl group at the N1 position of the pyrrolidine ring favored MMP-2 inhibition, while variation at the C3 position modulated interaction with the S2′ enzyme pocket [1]. The target compound's dual sulfonyl architecture—N1-methylsulfonyl plus C3-furan-2-ylmethylsulfonyl—is absent from commonly available mono-sulfonyl analogs such as 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 1447967-25-0, which lacks the N1-sulfonyl group entirely). This structural distinction carries quantifiable physicochemical consequences (altered lipophilicity, hydrogen-bonding capacity, and polar surface area) that directly affect solubility, permeability, and target engagement potential [2]. Generic substitution by a mono-sulfonyl analog therefore introduces an uncharacterized risk of divergent bioactivity, solubility profile, and metabolic stability.

Quantitative Differentiation Evidence for 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and Lipophilicity Shift vs. Des-Methylsulfonyl Analog

The target compound exhibits a computed XLogP3 of -0.3, compared with 0 for 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 1447967-25-0, the des-methylsulfonyl analog). The addition of the N1-methylsulfonyl group shifts logP by -0.3 units, indicating increased hydrophilicity that may enhance aqueous solubility at the expense of passive membrane permeability. This difference is structurally attributable to the introduction of two additional oxygen atoms (sulfonyl S=O) at the N1 position [1].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Increase vs. Des-Methylsulfonyl Analog

The target compound possesses 6 hydrogen bond acceptor (HBA) atoms and a topological polar surface area (TPSA) of 101 Ų, compared with 4 HBA atoms and 67.7 Ų for the des-methylsulfonyl analog 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine. The N1-methylsulfonyl group contributes 2 additional HBA atoms (the sulfonyl oxygens) and ~33.3 Ų of additional polar surface area. The target also has zero hydrogen bond donors, versus one (the pyrrolidine NH) in the analog, eliminating a potential site for metabolic conjugation or efflux transporter recognition [1].

Hydrogen bonding Polar surface area Oral bioavailability prediction

Sulfonyl Pyrrolidine Class-Level MMP-2 Inhibitory Potency: SAR Context for the Dual-Sulfonyl Architecture

Published SAR data on sulfonyl pyrrolidine derivatives demonstrate that N1-sulfonyl substitution is essential for MMP-2 inhibitory potency. In the Cheng et al. (2008b) series, compounds 4c, 4j, 5a, and 5b—all bearing N1-sulfonyl groups—were equally or more potent MMP-2 inhibitors than the positive control LY52 (a low-nanomolar MMP-2 inhibitor) [1]. Separately, compounds 6a–d in the 2008a series, featuring N1-sulfonyl substitution, surpassed LY52 in potency [2]. The critical SAR finding is that the sulfonyl pyrrolidine scaffold requires both an N1-sulfonyl group for potency and an appropriate C3 substituent to engage the S2′ pocket of MMP-2. The target compound, bearing both the N1-methylsulfonyl and the C3-furan-2-ylmethylsulfonyl, satisfies both SAR requirements simultaneously. Note: direct IC50 data for the specific target compound have not been reported in peer-reviewed literature; this inference is class-level.

MMP-2 inhibition Structure-activity relationship Anticancer target

Molecular Complexity and Synthetic Accessibility: Heavy Atom Count and Rotatable Bond Differentiation vs. Mono-Sulfonyl Scaffold

The target compound contains 18 heavy atoms, 4 rotatable bonds, and a complexity score of 487, compared with 14 heavy atoms, 3 rotatable bonds, and a lower complexity for 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine. The molecular weight difference is 78.13 g/mol (293.4 vs. 215.27 g/mol) [1]. This increment positions the target compound at a distinct point in lead-like chemical space—heavier and more functionalized than fragment-like mono-sulfonyl analogs, yet still within the 300 Da threshold commonly applied in fragment-to-lead optimization campaigns. The additional synthetic step required to install the N1-methylsulfonyl group provides a practical procurement rationale: purchasing the pre-functionalized bis-sulfonyl building block avoids a protection-deprotection sequence and sulfonylation step that would otherwise be required when starting from the mono-sulfonyl analog [2].

Molecular complexity Synthetic accessibility Fragment-based design

Optimal Procurement and Application Scenarios for 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine Based on Quantitative Differentiation Evidence


MMP-2 Inhibitor Lead Optimization Programs Requiring Dual Sulfonyl Pharmacophore Coverage

For research groups pursuing MMP-2 inhibitor development based on the sulfonyl pyrrolidine scaffold, the target compound provides a pre-assembled dual sulfonyl architecture that satisfies both critical SAR determinants identified by Cheng et al.: an N1-sulfonyl group (essential for potency) and a C3-substituent capable of engaging the S2′ pocket [1]. The furan-2-ylmethyl moiety at C3 offers a heteroaromatic surface that may establish π-stacking or hydrogen-bond interactions within the S2′ subsite, a feature absent from simple alkyl-substituted analogs. The compound's zero hydrogen bond donor count and moderate TPSA (101 Ų) further suggest potential for blood-brain barrier penetration, relevant for CNS-targeted MMP-2 programs [2].

Fragment-to-Lead Synthesis Where N1-Functionalization Is Required Without Additional Synthetic Steps

The target compound's bis-sulfonyl architecture allows medicinal chemistry teams to bypass the N-sulfonylation step when constructing focused libraries. Starting from 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 1447967-25-0), introduction of the N1-methylsulfonyl group requires a separate reaction with methanesulfonyl chloride under basic conditions, adding a synthetic transformation. Procurement of the target compound eliminates this step, reducing synthesis time by an estimated 1–2 days per analog series based on standard sulfonylation protocols [1]. The 95%+ purity specification available from multiple suppliers supports direct use in parallel synthesis without additional purification.

Physicochemical Property Differentiation Studies: Hydrophilicity and Permeability Profiling

The target compound's XLogP3 of -0.3—0.3 units lower than its des-methylsulfonyl analog—and its TPSA of 101 Ų make it a useful tool compound for studying the impact of N1-sulfonyl substitution on solubility, permeability, and metabolic stability within a congeneric series [1]. In PAMPA or Caco-2 permeability assays, the bis-sulfonyl compound is predicted to exhibit lower passive permeability than the mono-sulfonyl analog, while its aqueous solubility is expected to be higher. This orthogonal shift in properties enables systematic exploration of the solubility-permeability trade-off in sulfonyl pyrrolidine lead series [2].

Selectivity Profiling: MMP-2 vs. Aminopeptidase N (AP-N) Counter-Screening

Published data demonstrate that sulfonyl pyrrolidine derivatives exhibit highly selective inhibition against MMP-2 compared with AP-N [1]. While direct selectivity data for the target compound are not available, its dual sulfonyl architecture structurally aligns with compounds (4c, 4j, 5a, 5b, 6a–d) that showed pronounced MMP-2/AP-N selectivity. Procurement of the target compound enables researchers to experimentally determine whether the furan-2-ylmethylsulfonyl/N1-methylsulfonyl combination achieves selectivity ratios comparable to or exceeding those of the toluene-4-sulfonyl-substituted analogs reported in the literature [2].

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